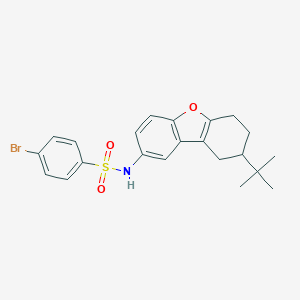

4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

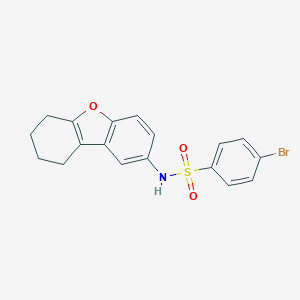

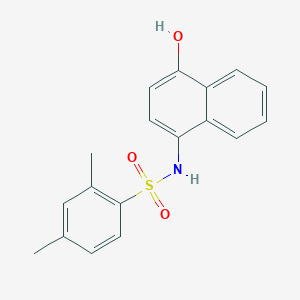

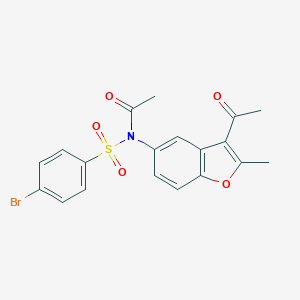

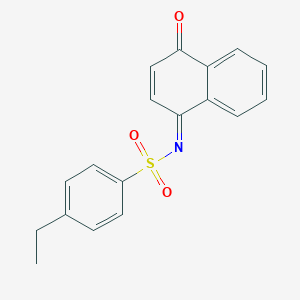

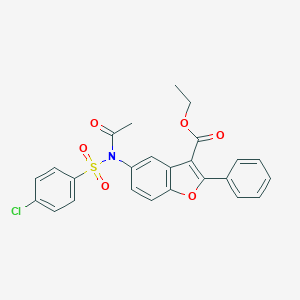

The compound “4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a bromine atom attached to the benzene ring, and a tert-butyl group attached to a dibenzofuran ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dibenzofuran ring system, the bromine atom, and the benzenesulfonamide group would all contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the bromine atom and the benzenesulfonamide group might make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications

Occurrence and Environmental Behavior of Parabens

Parabens, which are structurally similar to the compound due to the presence of a benzene ring and sulfonamide group, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various products, have been identified as weak endocrine disrupters. Despite their biodegradability, they remain present in surface waters and sediments, raising concerns about their continuous environmental release and the formation of halogenated by-products through reactions with free chlorine (Haman et al., 2015).

Health Assessment of Polybrominated Compounds

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share structural similarities with the brominated component of the queried compound, have been reviewed for their occurrence in brominated flame retardants, production during combustion, and their toxicological effects. These compounds, akin to their chlorinated counterparts, bind to cytosolic receptors mediating toxicities, highlighting the necessity for further research on their health impacts and environmental presence (Mennear & Lee, 1994).

Gastroprotective Properties of Drug Compounds

The gastroprotective properties of ebrotidine, which, like the compound , contains a benzenesulfonamide moiety, have been explored. Ebrotidine demonstrates cytoprotective properties independent of endogenous prostaglandin generation, enhancing mucosal responses and potentially offering insights into the therapeutic applications of similarly structured compounds (Slomiany et al., 1997).

Environmental and Health Concerns of Novel Brominated Flame Retardants

The increasing use of novel brominated flame retardants (NBFRs) has raised concerns regarding their environmental fate and toxicological impacts. Studies on these compounds, which may share reactive brominated elements with the compound , reveal their widespread occurrence and the need for further research to optimize analytical methods and understand their effects on indoor environments and human health (Zuiderveen et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrNO3S/c1-22(2,3)14-4-10-20-18(12-14)19-13-16(7-11-21(19)27-20)24-28(25,26)17-8-5-15(23)6-9-17/h5-9,11,13-14,24H,4,10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJXNKMBOPWMLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)

![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)

![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)

![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)

![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)